6-Chloro-4,4-dimethylcyclohex-2-en-1-one
Description
6-Chloro-4,4-dimethylcyclohex-2-en-1-one is a substituted cyclohexenone featuring a chlorine atom at the 6-position and two methyl groups at the 4-positions. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the construction of bicyclic frameworks and enantioselective transformations . Its reactivity is influenced by the electron-withdrawing chlorine substituent and steric effects from the dimethyl groups, making it distinct from simpler cyclohexenones.
Properties
CAS No. |
63577-30-0 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
6-chloro-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-3-7(10)6(9)5-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
AHTDWNUURYZPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-dimethylcyclohex-2-en-1-one typically involves the chlorination of 4,4-dimethylcyclohex-2-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 6-chloro-4,4-dimethylcyclohexanol or 6-chloro-4,4-dimethylcyclohexane.
Substitution: Formation of 6-hydroxy-4,4-dimethylcyclohex-2-en-1-one or 6-amino-4,4-dimethylcyclohex-2-en-1-one.
Scientific Research Applications
6-Chloro-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below summarizes critical distinctions between 6-chloro-4,4-dimethylcyclohex-2-en-1-one and analogous compounds:
Key Observations:
- Chlorine vs. Methyl Substitution: The 6-chloro group in the target compound enhances electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic attacks (e.g., enolization) compared to 4,4-dimethylcyclohex-2-en-1-one . In contrast, 4,4,6-trimethylcyclohex-2-en-1-one exhibits steric dominance, hindering certain reaction pathways .
- Conjugation Effects: The absence of a conjugated diene system (as in MCE-2) reduces participation in Diels-Alder reactions, whereas 6-chloro-6-methylcyclohexa-2,4-dienone readily undergoes chlorine addition due to its extended conjugation .
Reactivity in Enantioselective Transformations
- Keto-Enol Tautomerism: this compound undergoes keto-enol isomerization, forming either 3-hydroxy-6,6-dimethylcyclohex-2-en-1-one or 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one. This equilibrium is modulated by the chlorine atom’s inductive effects, which stabilize the enolate intermediate, enhancing enantioselective allylic substitution under iridium catalysis .
- Comparison with 4,4-Dimethylcyclohexane-1,3-dione: The parent dione lacks the chlorine substituent, leading to less stabilized enolates and lower stereoselectivity in allylic substitution reactions .
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